molecular formula C22H29NO4 B10899762 {5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone

{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone

Cat. No.: B10899762
M. Wt: 371.5 g/mol
InChI Key: BGDRDPZYQPPGIG-UHFFFAOYSA-N
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Description

{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxylated phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methoxylated phenyl group and the piperidine moiety. Common reagents used in these reactions include methoxybenzene, propyl bromide, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propyl groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-METHOXY-4-ETHYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
  • {5-[(2-METHOXY-4-BUTYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
  • {5-[(2-METHOXY-4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE

Uniqueness

What sets {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy and propyl groups, along with the furan and piperidine moieties, provides a unique combination of properties that can be exploited for various applications.

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

[5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H29NO4/c1-4-6-17-8-10-19(21(13-17)25-3)26-15-18-9-11-20(27-18)22(24)23-12-5-7-16(2)14-23/h8-11,13,16H,4-7,12,14-15H2,1-3H3

InChI Key

BGDRDPZYQPPGIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC(C3)C)OC

Origin of Product

United States

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